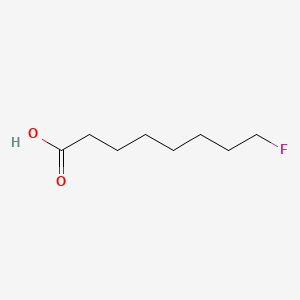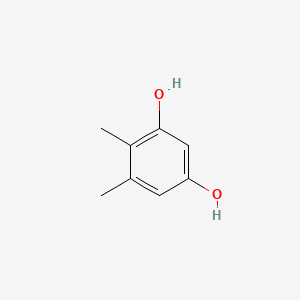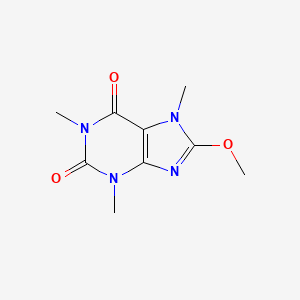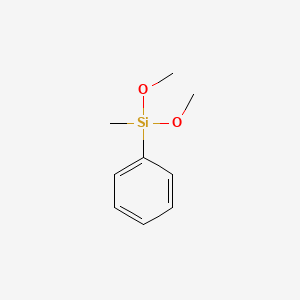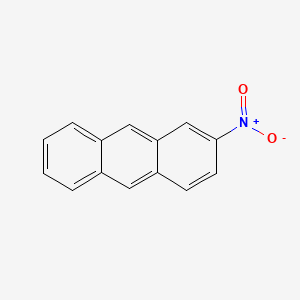![molecular formula C30H38N2O4 B1198967 2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone CAS No. 132836-34-1](/img/structure/B1198967.png)
2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone is a complex organic compound with a molecular formula of C30H38N2O4 and a molecular weight of 490.6 g/mol
准备方法
The synthesis of 2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone involves multiple steps, including the formation of the naphthyl and isoquinoline moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these synthetic routes with optimizations for cost-effectiveness and yield.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The naphthyl and isoquinoline rings can be reduced under specific conditions.
Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and diethylamino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
相似化合物的比较
Similar compounds to 2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone include:
- 2-(Diethylamino)-1-{6,7-dimethoxy-1-[1-(6-methoxy-2-naphthyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinyl}ethanone
- 1-(6-Methoxy-2-naphthyl)ethanol
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of methoxy, diethylamino, and isoquinoline moieties, which confer distinct chemical and biological properties.
属性
CAS 编号 |
132836-34-1 |
|---|---|
分子式 |
C30H38N2O4 |
分子量 |
490.6 g/mol |
IUPAC 名称 |
2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C30H38N2O4/c1-7-31(8-2)19-29(33)32-14-13-24-17-27(35-5)28(36-6)18-26(24)30(32)20(3)21-9-10-23-16-25(34-4)12-11-22(23)15-21/h9-12,15-18,20,30H,7-8,13-14,19H2,1-6H3 |
InChI 键 |
AHVPOAOWHRMOBY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)N1CCC2=CC(=C(C=C2C1C(C)C3=CC4=C(C=C3)C=C(C=C4)OC)OC)OC |
规范 SMILES |
CCN(CC)CC(=O)N1CCC2=CC(=C(C=C2C1C(C)C3=CC4=C(C=C3)C=C(C=C4)OC)OC)OC |
同义词 |
2-((diethylamino)aceyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-(1-(6-methoxy-2-naphthalenyl)ethyl)isoquinoline CPU 57 CPU-57 CPU57 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


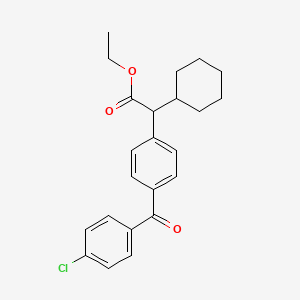
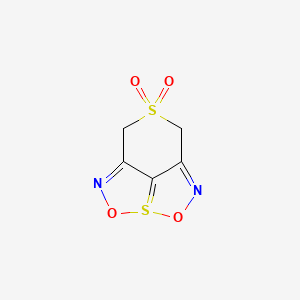
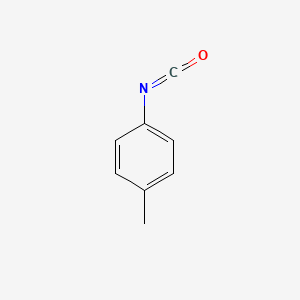
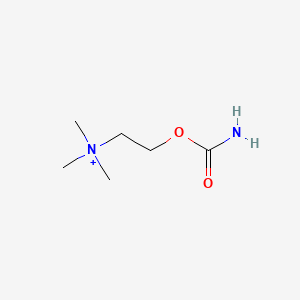
![(2S)-[(2S)-[(2R)-Amino-3-mercapto]-propylamino-(3S)-methyl]pentyloxy-3-phenylpropionyl-methionine Sulfone Isopropyl Ester Bis Hydrchloride](/img/structure/B1198890.png)
![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dihydrogen phosphate](/img/structure/B1198892.png)
![[18-(Methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B1198893.png)
